molecular formula C8H16N2O2 B12117606 4-Amino-1-morpholin-4-yl-butan-1-one

4-Amino-1-morpholin-4-yl-butan-1-one

Cat. No.: B12117606
M. Wt: 172.22 g/mol
InChI Key: RISFCDXLAYBVHD-UHFFFAOYSA-N
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Description

4-Amino-1-morpholin-4-yl-butan-1-one is an organic compound with the molecular formula C8H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-morpholin-4-yl-butan-1-one typically involves the reaction of morpholine with a suitable butanone derivative. One common method involves the reaction of morpholine with 4-chlorobutan-2-one in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-morpholin-4-yl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-Amino-1-morpholin-4-yl-butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
  • 2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one

Comparison: 4-Amino-1-morpholin-4-yl-butan-1-one is unique due to its specific structural features, including the presence of both an amino group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and biological activities.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

4-amino-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C8H16N2O2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7,9H2

InChI Key

RISFCDXLAYBVHD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCN

Origin of Product

United States

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